Product packaging for GL67 Pentahydrochloride(Cat. No.:)

GL67 Pentahydrochloride

Cat. No.: B13399633
M. Wt: 797.3 g/mol
InChI Key: CCUZKXDMKXRONO-YDIOLYIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GL67 pentahydrochloride, also known as N4-Spermine cholesteryl carbamate pentahydrochloride, is a cationic lipid reagent specifically designed for advanced research in nucleic acid delivery and gene transfection . Its mechanism of action relies on its positive charge, which facilitates the formation of stable complexes with negatively charged nucleic acids, such as DNA and mRNA, enabling efficient transport into cells . This compound is particularly valuable for the development of lipid nanoparticle (LNP) formulations for delivering therapeutic genes and vaccines, with studies demonstrating its application in the comparison of gene transfer efficiency between mRNA and pDNA complexes in respiratory cells . With a high purity of ≥99.0% and a molecular formula of C38H75Cl5N4O2, it is supplied as a solid powder for laboratory use . This product is intended For Research Use Only. It is not intended for human or veterinary use. To ensure product stability, it is recommended to store the powder at -20°C, where it remains stable for three years . For handling, researchers should use appropriate personal protective equipment, including safety goggles and protective gloves, and work in areas with adequate ventilation to avoid inhalation and contact with skin or eyes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H75Cl5N4O2 B13399633 GL67 Pentahydrochloride

Properties

Molecular Formula

C38H75Cl5N4O2

Molecular Weight

797.3 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(3-aminopropyl)-N-[4-(3-aminopropylamino)butyl]carbamate;pentahydrochloride

InChI

InChI=1S/C38H70N4O2.5ClH/c1-28(2)11-8-12-29(3)33-15-16-34-32-14-13-30-27-31(17-19-37(30,4)35(32)18-20-38(33,34)5)44-36(43)42(26-10-22-40)25-7-6-23-41-24-9-21-39;;;;;/h13,28-29,31-35,41H,6-12,14-27,39-40H2,1-5H3;5*1H/t29-,31+,32+,33-,34+,35+,37+,38-;;;;;/m1...../s1

InChI Key

CCUZKXDMKXRONO-YDIOLYIBSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)N(CCCCNCCCN)CCCN)C)C.Cl.Cl.Cl.Cl.Cl

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)N(CCCCNCCCN)CCCN)C)C.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

Synthetic Methodologies and Rigorous Analytical Characterization for Research Applications

Advanced Synthetic Strategies for N4-Spermine Cholesteryl Carbamate (B1207046) Pentahydrochloride

The synthesis of GL67 involves the conjugation of spermine (B22157) to a cholesterol backbone. caymanchem.com This process requires precise control over reaction conditions to ensure the desired product is formed with minimal impurities.

Synthetic Routes and Key Chemical Transformations

The synthesis of N4-Spermine Cholesteryl Carbamate involves a multi-step process. A common strategy involves the use of protecting groups to selectively functionalize the spermine moiety before its conjugation to cholesterol. For instance, a tri-Boc-protected spermine can be reacted with cholesteryl chloroformate. bath.ac.uk This is followed by deprotection steps to yield the final product.

Another approach involves the direct reaction of spermine with a cholesteryl derivative. For example, N4-Spermine Cholesteryl Carbamate can be synthesized by reacting spermine with cholesteryl chloroformate in a suitable solvent system, such as a mixture of dichloromethane (B109758) (DCM) and triethylamine (B128534) (TEA). mdpi.com The reaction is typically carried out under an inert atmosphere to prevent side reactions. The resulting product is then purified from the reaction mixture.

The final step in preparing the pentahydrochloride salt involves treating the purified N4-Spermine Cholesteryl Carbamate with hydrochloric acid. This protonates the amine groups on the spermine moiety, resulting in the water-soluble pentahydrochloride salt. avantiresearch.com

Optimization of Purity for Academic Research Standards

Achieving high purity is critical for research applications to ensure the reproducibility and reliability of experimental results. nih.govnih.gov Impurities, such as byproducts from the synthesis or degradation products like the 7-dehydrocholesterol (B119134) analog, can impact the performance of the final lipid formulation. google.com

Purification is typically achieved through column chromatography, often using silica (B1680970) gel as the stationary phase. mdpi.comgoogle.com The choice of eluent is crucial for effective separation. A gradient of solvents, such as a mixture of chloroform (B151607) and methanol, is often employed to isolate the desired product from unreacted starting materials and byproducts. google.com

Further purification can be achieved through recrystallization from a suitable solvent system, such as hexane. oup.com The purity of the final product is then assessed using advanced analytical techniques to ensure it meets the stringent requirements for academic research, which often demand purities of ≥95% or higher. caymanchem.comlcms.cz

Advanced Analytical Techniques for Structural Validation and Purity Assessment

A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of N4-Spermine Cholesteryl Carbamate Pentahydrochloride. lcms.cz

Spectroscopic Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of GL67. oup.comgoogle.com ¹H NMR provides detailed information about the arrangement of protons in the molecule, confirming the presence of the cholesterol and spermine moieties and the carbamate linkage. google.comgoogle.com ¹³C NMR can be used to further confirm the carbon skeleton of the compound. google.comresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. core.ac.uk Techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are often employed. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. core.ac.uk

Table 1: Spectroscopic Data for N4-Spermine Cholesteryl Carbamate

Technique Key Findings Reference
¹H NMR Confirms the presence of characteristic peaks for both the cholesterol and spermine components, as well as the carbamate linkage. google.comgoogle.com
¹³C NMR Provides data on the carbon framework of the molecule, supporting the proposed structure. google.comresearchgate.net
Mass Spectrometry (FAB, HRMS) Determines the accurate mass of the molecule, confirming the molecular formula C₃₈H₇₀N₄O₂. core.ac.uknih.gov

Chromatographic Purity Determination (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N4-Spermine Cholesteryl Carbamate. lcms.cz Reversed-phase HPLC, often using a C18 column, is a common method for separating the target compound from any impurities. google.com

Due to the lack of a strong UV chromophore in the molecule, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often employed. lcms.cz CAD is particularly well-suited for this analysis as it provides a response that is proportional to the mass of the analyte, allowing for accurate quantification of impurities. lcms.cz This method can detect impurities at levels as low as 0.1%. lcms.cz

Table 2: HPLC Purity Analysis Parameters

Parameter Typical Conditions Reference
Column Reversed-phase (e.g., C18) google.comsigmaaldrich.com
Mobile Phase Gradient of acetonitrile (B52724) and water sigmaaldrich.com
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) lcms.cz
Purity Standard ≥95% for research applications caymanchem.comlcms.cz

Molecular Mechanisms Governing Gl67 Pentahydrochloride Mediated Nucleic Acid Delivery

Biomolecular Interactions with Genetic Material for Complex Formation

The initial and most critical step in GL67-mediated nucleic acid delivery is the formation of a stable complex with the genetic cargo. This process is primarily driven by electrostatic interactions and results in the formation of condensed, protective structures known as lipoplexes or lipid nanoparticles (LNPs).

Electrostatic Association with Polyanionic Nucleic Acids (DNA, RNA, siRNA, Oligonucleotides)

At the heart of the interaction between GL67 pentahydrochloride and nucleic acids is the principle of electrostatic attraction. cd-bioparticles.netmedchemexpress.eu Nucleic acids, including plasmid DNA (pDNA), messenger RNA (mRNA), small interfering RNA (siRNA), and oligonucleotides, possess a polyanionic backbone due to their phosphate (B84403) groups, rendering them negatively charged. encapsula.comd-nb.info Conversely, GL67 is a cationic lipid, featuring a spermine (B22157) headgroup that contains multiple protonatable nitrogen atoms, conferring a positive charge upon the molecule. nih.govencapsula.com

This charge differential leads to a strong, non-covalent association between the positively charged GL67 and the negatively charged nucleic acids. cd-bioparticles.netmedchemexpress.eu This electrostatic binding is the foundational step for the condensation of the genetic material into a more compact and stable form, a crucial prerequisite for efficient cellular uptake. nih.govencapsula.com The process effectively neutralizes the negative charge of the nucleic acid, overcoming the electrostatic repulsion that would otherwise hinder its interaction with the negatively charged cell membrane. d-nb.infonih.gov

Formation and Structural Characteristics of Lipoplexes and Lipid Nanoparticles (LNPs)

The electrostatic interaction between GL67 and nucleic acids culminates in the self-assembly of these molecules into organized structures, most notably lipoplexes and lipid nanoparticles (LNPs). nih.govcd-bioparticles.netencapsula.com

Lipoplexes are complexes formed primarily through the direct electrostatic interaction between cationic lipids, like GL67, and nucleic acids. encapsula.com These structures often exhibit a multilamellar arrangement, where the nucleic acid is sandwiched between lipid bilayers. nih.gov This layered structure provides a protective shield, safeguarding the enclosed genetic material from degradation by nucleases present in the extracellular environment. nih.gov

Lipid Nanoparticles (LNPs) represent a more complex formulation, typically incorporating not only the cationic lipid (GL67) but also helper lipids, cholesterol, and a PEGylated lipid. insidetx.commdpi.com The core of an LNP is generally a lipidic, hydrophobic environment where the nucleic acid is encapsulated. mdpi.com The specific composition and ratio of these lipids are critical determinants of the LNP's physicochemical properties, including its size, stability, and surface charge, all of which influence its delivery efficiency. insidetx.comnih.gov For instance, the inclusion of helper lipids like DOPE (dioleoylphosphatidylethanolamine) can enhance the fusogenic properties of the nanoparticle, aiding in the eventual release of the nucleic acid into the cytoplasm. medchemexpress.com

The structural characteristics of these nanoparticles are paramount to their function. A study investigating GL67-based liposomal formulations for siRNA delivery demonstrated that varying the molar ratio of GL67 to other lipids directly impacts particle size and zeta potential. nih.gov Specifically, increasing the proportion of GL67 led to an increase in positive surface charge (zeta potential), which is thought to enhance interaction with the cell surface. nih.gov

Formulation ParameterObservation from GL67-siRNA Lipoplex StudyReference
Effect of GL67 RatioIncreasing the percentage of GL67 in formulations improves encapsulation efficiency compared to other cationic lipids like DC-Chol. nih.gov
Particle SizeFormulations with a 3:1 molar ratio of cationic lipid to helper lipid exhibited particle sizes ranging from 144 nm to 332 nm, depending on the specific GL67 content. nih.gov
Zeta PotentialThe zeta potential of the lipoplexes became more positive with an increasing ratio of GL67, shifting from -9 mV to +47 mV. nih.gov

Cellular Internalization and Intracellular Trafficking

Once the nucleic acid is securely packaged within a GL67-containing nanoparticle, the next challenge is to traverse the cell membrane and deliver the cargo to its site of action within the cell. This involves a multi-step process of cellular uptake and subsequent escape from intracellular compartments.

Mechanisms of Cellular Uptake (e.g., Endocytic Pathways)

The primary mechanism by which cells internalize GL67-based nanoparticles is through endocytosis. encapsula.comnih.gov This is a general term for a variety of active transport processes where the cell engulfs material from its external environment. The positively charged surface of the lipoplexes or LNPs facilitates their initial binding to the negatively charged proteoglycans on the cell surface. encapsula.com This interaction is believed to trigger the endocytic process. encapsula.com

While multiple endocytic pathways exist, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, the specific route taken by a nanoparticle can be influenced by its size, shape, and surface chemistry, as well as the cell type. nih.govnih.gov For nanoparticles, internalization is often predominantly via clathrin-mediated or caveolae-mediated pathways. nih.gov Following internalization, the nanoparticles are enclosed within membrane-bound vesicles called endosomes. nih.gov

Endosomal Escape and Efficient Cytosolic Nucleic Acid Release

A critical hurdle for successful nucleic acid delivery is the escape of the genetic material from the endosome into the cytoplasm. nih.govbiorxiv.org If the nanoparticle remains trapped within the endosomal pathway, it will eventually be trafficked to lysosomes, where the acidic environment and degradative enzymes will destroy the nucleic acid cargo. nih.gov

GL67 and other cationic lipids are thought to facilitate endosomal escape through a mechanism known as the "proton sponge effect." researchgate.net As the endosome matures, its internal pH becomes progressively more acidic. encapsula.com The spermine headgroup of GL67 contains primary and secondary amines that can become protonated in this acidic environment. nih.gov This influx of protons into the endosome is followed by a passive influx of chloride ions and water to maintain charge and osmotic balance. researchgate.net The resulting osmotic swelling is believed to cause the endosomal membrane to rupture, releasing the nanoparticle and its genetic payload into the cytoplasm. researchgate.net The fusogenic properties of helper lipids like DOPE can also contribute to the destabilization of the endosomal membrane, further promoting escape. medchemexpress.com

Role of Lipid Formulation in Nucleic Acid Protection and Delivery Efficiency

The lipid bilayer of the lipoplex or the core of the LNP provides a robust shield that protects the fragile nucleic acid from enzymatic degradation by nucleases in the bloodstream and extracellular space. nih.gov This protection is essential for ensuring that the genetic material arrives at the target cell intact.

Furthermore, the lipid formulation directly influences the delivery efficiency. As demonstrated in studies with GL67, adjusting the lipid ratios can optimize the nanoparticle's physicochemical properties for enhanced cellular uptake. nih.gov For example, a higher content of GL67 can lead to a more positively charged nanoparticle, which can increase its affinity for the cell membrane and subsequent internalization. nih.gov The inclusion of a PEGylated lipid in LNP formulations can also play a crucial role by creating a "stealth" effect, which helps the nanoparticle evade recognition by the immune system, thereby prolonging its circulation time and increasing the probability of reaching the target tissue. insidetx.com

ComponentFunction in Nucleic Acid DeliveryReference
This compound (Cationic Lipid)Binds and condenses nucleic acids via electrostatic interactions; facilitates endosomal escape. nih.govcd-bioparticles.netencapsula.com
DOPE (Helper Lipid)Enhances the fusogenic properties of the nanoparticle, aiding in membrane fusion and endosomal escape. medchemexpress.com
CholesterolProvides stability and rigidity to the lipid nanoparticle structure. insidetx.com
PEGylated LipidIncreases circulation time by providing a "stealth" characteristic to evade the immune system and impacts nanoparticle size and stability. insidetx.com

Academic Applications of Gl67 Pentahydrochloride in Gene Transfection Research

Comparative Gene Transfer Efficacy Studies in Cellular Models

Research into GL67 Pentahydrochloride has often focused on its versatility and efficiency in delivering different forms of nucleic acids to various cell types, particularly those relevant to genetic diseases like cystic fibrosis.

Evaluation of Messenger RNA (mRNA) versus Plasmid DNA (pDNA) Delivery Using GL67 Complexes

Comparative studies have been crucial in understanding the distinct advantages of using either mRNA or pDNA with GL67-based delivery systems. Research using GL67 liposomes to deliver a green fluorescent protein (GFP) reporter gene has shown significant differences in expression kinetics and efficiency between the two nucleic acids. nih.govresearchgate.netvub.be

Transfection with mRNA/GL67 complexes leads to a much more rapid onset of protein expression compared to pDNA/GL67 complexes. nih.govvub.be In cellular models, the peak percentage of GFP-positive cells was observed just 8 hours after mRNA transfection, whereas pDNA required 24 hours to reach its peak expression. nih.govresearchgate.netvub.be At these optimal time points, the efficiency of mRNA delivery was notably higher, with the percentage of GFP-positive cells being twice that achieved with pDNA. nih.govresearchgate.netvub.be

A key finding is that the efficacy of mRNA/GL67 complexes is not dependent on the cell cycle. nih.govresearchgate.netvub.be This is a significant advantage over pDNA/GL67 complexes, which exhibit weak expression in non-dividing cells. nih.govresearchgate.netvub.be This difference underscores a fundamental barrier for pDNA, which must enter the cell nucleus to be transcribed, a process that is far more efficient in dividing cells. mRNA, in contrast, only needs to reach the cytoplasm for translation, bypassing this nuclear barrier. nih.govresearchgate.net

However, in vivo studies in murine lungs revealed a different outcome. While pDNA/GL67 complexes produced a detectable bioluminescent signal, mRNA/GL67 complexes did not yield measurable luciferase expression. nih.govresearchgate.netvub.be This discrepancy is attributed to the lower stability of the mRNA/GL67 complexes in biological fluids, suggesting that while mRNA delivery is highly effective in vitro, formulation stability remains a challenge for in vivo applications. nih.govresearchgate.netvub.beencapsula.com

Assessment in Diverse Cell Lines, including Respiratory Epithelial Cells

This compound's efficacy has been evaluated in a range of cellular models, with a particular focus on respiratory epithelial cells due to its potential for treating pulmonary genetic disorders. The A549 cell line, a human lung carcinoma line that serves as a common model for airway epithelium, has been used extensively in these studies. nih.gov Research has demonstrated successful delivery of both siRNA and mRNA to A549 cells using GL67-based liposomes. nih.govnih.govvub.be Flow cytometry data has shown that increasing the proportion of GL67 in liposomal formulations significantly enhances the internalization of nucleic acids by A549 cells. nih.gov

Beyond in vitro models, GL67 formulations have been assessed in preclinical animal models. Studies have demonstrated gene transfer to the lungs of mice and sheep, highlighting its applicability for in vivo respiratory delivery. nih.govnih.govresearchgate.net Formulations such as GL67A have been effectively aerosolized for gene delivery to sheep lungs. nih.gov This extensive testing in relevant cell and animal models has established GL67 as a benchmark vector for non-viral gene therapy targeting the airways, particularly for diseases like cystic fibrosis. nih.govcd-bioparticles.netrespiratorygenetherapy.org.uk

Development and Optimization of Non-Viral Gene Delivery Vectors

The academic pursuit of improved gene therapy vectors has led to significant research into the formulation and enhancement of GL67-based systems.

This compound as a Key Component in Liposomal Formulations

GL67 is a cholesterol-based cationic lipid that serves as the foundational component of liposomal gene delivery vectors. encapsula.com Its positive charge, derived from the spermine (B22157) headgroup, allows it to electrostatically interact with and compact negatively charged nucleic acids like pDNA, mRNA, and siRNA. cd-bioparticles.net This process forms nanoparticle structures known as lipoplexes, which protect the genetic payload from degradation by nucleases and facilitate its uptake across the cell membrane. cd-bioparticles.net

To optimize these delivery vehicles, GL67 is typically combined with other lipids. A crucial component is the neutral "helper" lipid, most commonly dioleoylphosphatidylethanolamine (DOPE), which is believed to promote the release of the nucleic acid from the endosome into the cytoplasm, a critical step for gene expression. nih.govrespiratorygenetherapy.org.uk

For in vivo applications, especially aerosol delivery to the lungs, a third component is often added: a polyethylene (B3416737) glycol (PEG)-conjugated lipid such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000). nih.govrespiratorygenetherapy.org.uk This PEGylation creates a hydrophilic shield around the lipoplex, preventing aggregation and improving stability in biological environments. respiratorygenetherapy.org.uk The resulting formulation, often referred to as GL67A, is considered a gold standard for non-viral aerosol gene delivery. nih.govrespiratorygenetherapy.org.uk

Strategies for Enhancing Gene Expression in In Vitro and Ex Vivo Research Systems

Several strategies have been developed to maximize the efficiency of gene expression using GL67-based vectors. One primary method is the optimization of the liposomal formulation itself. Research has shown that the molar ratio of the cationic lipid (GL67) to other components is critical. For instance, increasing the percentage of GL67 relative to other cationic lipids like DC-Chol has been shown to improve both the encapsulation efficiency of siRNA and its subsequent uptake by lung cancer cells. nih.gov

The choice of nucleic acid cargo is another strategic consideration. As detailed previously, using mRNA instead of pDNA can significantly enhance both the speed and level of protein expression in vitro, as it bypasses the need for nuclear entry. nih.govresearchgate.netvub.be This makes mRNA/GL67 complexes a powerful tool for research applications requiring rapid and high-level transient gene expression.

Furthermore, the physical methods of complex formation and application can be optimized. It has been shown that factors such as the concentration of the lipoplex solution and the sequence of adding components can influence the formation of productive complexes, potentially increasing gene transfer efficiency substantially. encapsula.com

Integration into Genome Engineering Research Methodologies (e.g., CRISPR-Cas9 RNP Delivery)

The proven ability of cationic liposomes, exemplified by GL67, to deliver plasmid DNA and RNA has paved the way for their use in advanced genome engineering technologies like CRISPR-Cas9. encapsula.com The direct delivery of the CRISPR-Cas9 system as a ribonucleoprotein (RNP) complex, consisting of the Cas9 protein and a single guide RNA (sgRNA), is an increasingly favored method. This approach offers the advantages of rapid action, transient activity that limits off-target effects, and circumvents the need for transcription and translation within the target cell. nih.gov

Cationic lipid-based nanoparticles are a promising non-viral platform for delivering these RNP complexes. nih.gov The established principles of GL67-mediated delivery—electrostatic complexation, cellular uptake, and endosomal escape—are directly applicable to packaging and delivering the Cas9/sgRNA machinery. Research into systemic RNP delivery has shown that modifying lipid nanoparticle formulations, for example by including a permanently cationic lipid like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), can enable efficient encapsulation of RNPs and mediate tissue-specific gene editing. nih.gov While specific studies focusing exclusively on GL67 for RNP delivery are emerging, its foundational role in lipid-based nucleic acid delivery positions it as a key candidate for developing next-generation vectors for therapeutic gene editing.

Research Applications in Nucleic Acid Based Vaccine Delivery

Formulation Development for GL67 Pentahydrochloride-Enabled Nucleic Acid Vaccines

The development of effective nucleic acid vaccines hinges on the creation of stable and efficient delivery systems. This compound has been utilized in liposomal formulations to protect and transport fragile mRNA and DNA constructs into cells.

The encapsulation of nucleic acids within lipid-based carriers is a critical step in vaccine formulation. GL67, a multivalent cholesterol derivative, has been a component of lipoplexes designed for this purpose. These formulations typically involve combining GL67 with other lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and a PEGylated lipid like dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMPE-PEG), to form stable nanoparticles that can enclose the nucleic acid payload.

A notable study compared the in vivo expression of mRNA and pDNA when formulated with GL67-based liposomes. While pDNA-GL67 liposomes resulted in detectable luciferase expression in the lungs of mice, mRNA-GL67 complexes failed to produce a measurable expression. nih.gov This outcome was attributed to the limited stability of the mRNA-GL67 liposomes in biological fluids, highlighting a challenge in the formulation of stable mRNA delivery vehicles with this specific cationic lipid. nih.gov

The table below summarizes the findings of a comparative study on the in vivo expression of nucleic acids formulated with GL67.

Nucleic AcidFormulationIn Vivo Expression (Luciferase)Attributed Reason for Outcome
pDNApDNA-GL67 liposomesDetectable-
mRNAmRNA-GL67 liposomesNot measurableLimited stability in biological fluids

The co-delivery of immunological adjuvants with vaccine antigens is a strategy to enhance the magnitude and quality of the immune response. Cationic liposomes themselves can possess adjuvant properties. Formulations incorporating GL67 have been investigated for their ability to be combined with specific immune-stimulating agents. For instance, the inclusion of Toll-like receptor (TLR) agonists, such as a TLR7/8 agonist, within cationic liposomal formulations has been explored to further boost immune activation. While the general principle of incorporating adjuvants into cationic lipid nanoparticles is established, detailed research findings specifically focusing on the co-delivery of adjuvants with this compound are limited in publicly available literature.

Immunological Studies in Pre-clinical Research Models

Understanding the interaction of vaccine delivery systems with the immune system is paramount. Preclinical studies have provided insights into how GL67-based formulations are processed by immune cells and the nature of the subsequent immune activation.

A critical step in the induction of an adaptive immune response is the uptake of the vaccine by antigen-presenting cells (APCs), such as dendritic cells and macrophages. Research has shown that nanoparticles formulated with GL67, DOPE, and DMPE-PEG5000 containing mRNA are primarily taken up by APCs in mice through phagocytosis. tandfonline.com

This uptake by APCs leads to significant immune activation. A key finding from these preclinical studies is the increased expression of Interleukin-12 (IL-12), a cytokine produced by APCs in response to antigenic stimulation. tandfonline.com IL-12 is crucial for driving a Th1-type immune response, which is important for clearing viral infections and for anti-tumor immunity.

Furthermore, these GL67-based mRNA nanoparticles were observed to induce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6). tandfonline.com While these cytokines are important for initiating an immune response, their increased production also indicates a potential for inflammatory side effects.

The following table summarizes the observed immunological effects of GL67-based mRNA nanoparticles in preclinical models.

Immunological ParameterObservationImplication
Cellular UptakePrimarily by Antigen-Presenting Cells (APCs) via phagocytosisEfficient targeting of key immune cells
Cytokine Production (IL-12)Increased expressionStimulation of a Th1-type immune response
Cytokine Production (TNFα, IL-6)Increased productionInduction of a pro-inflammatory response

Advanced Lipid Formulation Science and Comparative Analysis with Gl67 Pentahydrochloride

Structure-Activity Relationship Analyses of Cationic and Ionizable Lipids

The efficacy of lipid nanoparticles (LNPs) as carriers for nucleic acids is profoundly influenced by the chemical structure of their constituent lipids, particularly the cationic or ionizable lipids that are essential for encapsulating and delivering the genetic payload.

The chemical architecture of a cationic lipid is directly linked to its performance in gene delivery. These lipids typically consist of three main parts: a cationic or ionizable headgroup, a hydrophobic tail (or anchor), and a linker connecting the two. nih.gov The interplay between these components dictates the lipid's ability to interact with nucleic acids, form stable nanoparticles, and facilitate entry into and release within target cells.

GL67 (N4-cholesteryl-spermine) is a cationic lipid that exemplifies a structure optimized for gene delivery. nih.gov Its key features include:

A Cholesterol Anchor: This lipophilic moiety integrates into the lipid bilayer of the nanoparticle, contributing to its stability. nih.govbiochempeg.com Cholesterol is a natural component of cell membranes and helps to fill gaps between other lipids, increasing membrane rigidity. biochempeg.comresearchgate.net

A Spermine (B22157) Headgroup: This polyamine provides a strong cationic charge. nih.gov The spermine functional group contains two primary amines, a secondary amine, and a tertiary amine, which are protonated at physiological pH. This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids like siRNA and mRNA, enabling efficient encapsulation. nih.gov

T-Shaped Configuration: The spermine headgroup is bonded in a T-shape to the cholesterol anchor, a configuration that has been shown to be highly effective for gene delivery. nih.gov

The strong cationic nature of GL67, conferred by the spermine headgroup, has been demonstrated to enhance the internalization of liposomes into cells. nih.govresearchgate.net Studies have shown that increasing the proportion of GL67 in a liposomal formulation significantly boosts the uptake of siRNA across the cell membrane. nih.gov This suggests a direct correlation between the density of positive charge on the LNP surface and its ability to interact with and penetrate target cells. Furthermore, a higher percentage of GL67 in formulations has been shown to improve the encapsulation efficiency of siRNA when compared to other cationic lipids like DC-Chol. researchgate.net

The charge properties of an LNP, dictated by its cationic or ionizable lipid component, are critical for both stability and function. The acid dissociation constant (pKa) is a key parameter for ionizable lipids, which are designed to have a pH-dependent charge. biochempeg.com Ionizable lipids with a pKa between 6.0 and 7.0 are protonated and thus positively charged in the acidic environment (pH ~4) used during LNP formulation, which facilitates the encapsulation of nucleic acids. biochempeg.comnih.gov Upon entering the bloodstream, where the pH is neutral (~7.4), these lipids become largely uncharged. This near-neutral surface charge reduces interactions with negatively charged serum proteins, preventing aggregation and rapid clearance from circulation. biochempeg.com

Once the LNP is taken up by a cell into an endosome, the internal pH drops. This acidic environment causes the ionizable lipid to regain its positive charge, which is thought to promote the disruption of the endosomal membrane and release the nucleic acid payload into the cytoplasm. biochempeg.comupenn.edu Therefore, the pKa of an ionizable lipid is a critical determinant of its ability to balance stability in circulation with effective endosomal escape.

While GL67 is classified as a cationic lipid, meaning it maintains a positive charge at physiological pH due to its spermine headgroup, the principle of charge interaction remains fundamental to its function. nih.gov The high density of positive charges on GL67-containing LNPs enhances their electrostatic binding to the negatively charged cell surface, promoting cellular uptake. nih.gov The stability of these nanoparticles is also influenced by their surface charge. A sufficiently high positive zeta potential (a measure of surface charge) creates repulsive forces between particles, preventing aggregation and ensuring the physical stability of the colloidal suspension. nih.gov For instance, formulations with 100% GL67 as the cationic lipid component have been shown to reach a zeta potential of +47 mV, which is considered stable. nih.gov

Rational Design and Optimization of Lipid Nanoparticle (LNP) Compositions

The rational design of LNPs involves the careful selection and optimization of multiple lipid components to create a vehicle that is stable, efficient, and tailored for a specific application. nih.gov The composition of an LNP is typically a combination of four key ingredients: an ionizable or cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid. biochempeg.comnih.gov

Each component in an LNP formulation has a distinct role in the particle's structure and function:

Cholesterol: Cholesterol is a crucial structural component that enhances the stability of LNPs. researchgate.netavantiresearch.com It acts as a "molecular glue," filling the gaps between the other lipid molecules in the nanoparticle. researchgate.net This increases the rigidity of the lipid structure, reduces the potential for leakage of the encapsulated contents, and improves the particle's stability during circulation in the bloodstream. biochempeg.comavantiresearch.com By maintaining membrane integrity, cholesterol helps prevent the unwanted influx or efflux of molecules from the LNP. biochempeg.com

PEGylated Lipids: These are lipids conjugated to a polyethylene (B3416737) glycol (PEG) chain. They are included in LNP formulations, typically at a low molar percentage (e.g., ~1.5 mol%), to provide colloidal stability. biochempeg.comnih.gov The PEG chains form a hydrophilic corona on the surface of the LNP, creating a steric barrier that prevents the nanoparticles from aggregating. biochempeg.comresearchgate.net This "stealth" coating also reduces opsonization (the process of being marked for destruction by the immune system), thereby extending the circulation half-life of the LNPs in the body. biochempeg.comnih.gov However, the presence of PEG can sometimes hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma". biochempeg.com

The precise molar ratio of these four components is a critical parameter that must be optimized to achieve the desired physicochemical properties and biological activity for the LNP. nih.govnih.gov

The physical and chemical properties of LNPs are critical quality attributes that determine their in vivo fate and delivery efficiency. Key parameters include particle size, polydispersity index (PDI), zeta potential, and morphology. nih.govnih.gov

Particle Size and Zeta Potential: The size of an LNP affects its circulation half-life, biodistribution, and ability to be taken up by cells. nih.gov The zeta potential is an indicator of the particle's surface charge and is a key predictor of its stability in suspension. nih.govnews-medical.net

In a study analyzing liposomal formulations for siRNA delivery, different molar ratios of the cationic lipids GL67 and DC-Chol were combined with the helper lipid DOPE. The particle size and zeta potential were measured at various cationic lipid-to-DOPE molar ratios. As the proportion of GL67 in the cationic lipid component increased, both the particle size and the zeta potential were altered. At a 3:1 molar ratio of total cationic lipid to DOPE, increasing the GL67 content from 0% to 100% resulted in an increase in particle size from 144 nm to 311 nm and a shift in zeta potential from negative (-9 mV) to strongly positive (+47 mV). nih.gov This demonstrates that GL67 significantly influences the physicochemical properties of the resulting nanoparticles.

Below are interactive tables summarizing the characterization data from formulations prepared at different molar ratios.

Table 1: Particle Size and Zeta Potential of Liposomes at 1:1 (Cationic Lipid:DOPE) Molar Ratio Data derived from a study on GL67-based liposomal formulations. nih.gov

Table 2: Particle Size and Zeta Potential of Liposomes at 3:1 (Cationic Lipid:DOPE) Molar Ratio Data derived from a study on GL67-based liposomal formulations. nih.gov

Theoretical and Computational Approaches to Gl67 Pentahydrochloride Systems

Computational Modeling of GL67 Pentahydrochloride Interactions with Nucleic Acids and Membranes

Computational modeling serves as a "molecular microscope," offering insights into the dynamic interactions between lipid-based vectors and their cargo, as well as with cellular barriers. For a cationic lipid like GL67, which combines a cholesterol anchor with a polyamine headgroup, understanding these interactions at an atomic level is crucial for rational design and optimization.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.gov For the GL67 system, docking studies would be invaluable for predicting how the N4-spermine headgroup interacts with the phosphate (B84403) backbone and nucleotide bases of nucleic acids like DNA and RNA.

Such studies could elucidate the primary binding modes and calculate the binding affinity, providing a quantitative measure of the interaction strength. Key parameters that would be investigated include:

Electrostatic Interactions: The positively charged amine groups of the spermine (B22157) moiety are expected to form strong electrostatic interactions with the negatively charged phosphate groups of the nucleic acid.

Hydrogen Bonding: The amine groups can also act as hydrogen bond donors, forming specific contacts with the nucleic acid.

Hydrophobic Interactions: The cholesterol tail of GL67 would primarily engage in hydrophobic interactions, particularly when embedded within a lipid membrane.

Table 1: Hypothetical Molecular Docking Parameters for GL67-Nucleic Acid Interaction

ParameterDescriptionPredicted Significance for GL67
Binding Energy (kcal/mol)The amount of energy released when the lipid binds to the nucleic acid. A more negative value indicates a stronger interaction.Strong, driven by polyamine electrostatics.
Electrostatic EnergyThe contribution of charge-charge interactions to the total binding energy.Highly significant due to the multiple positive charges on the spermine headgroup.
Hydrogen BondsThe number and geometry of hydrogen bonds formed between GL67 and the nucleic acid.Numerous, contributing to binding specificity and stability.
van der Waals ForcesWeak, short-range attractive forces between non-polar regions.Moderate, involving the cholesterol and spermine backbone.

This table is illustrative and based on the known chemical structure of GL67 and general principles of molecular interactions. Specific values would require dedicated computational experiments.

Atomistic and Coarse-Grained Molecular Dynamics Simulations of Lipid-Nucleic Acid Complexation and Cellular Entry

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the formation of lipid-nucleic acid complexes (lipoplexes) and their interaction with cell membranes over time.

Atomistic MD simulations represent every atom in the system, offering high-resolution insights into specific interactions, such as how water molecules and ions mediate the binding between GL67 and DNA/RNA. These simulations could reveal:

The precise conformational changes in both the lipid and the nucleic acid upon binding.

The role of the carbamate (B1207046) linker in providing flexibility.

The process of charge neutralization of the nucleic acid by multiple GL67 molecules.

Coarse-grained (CG) MD simulations group atoms into larger beads, enabling the simulation of larger systems (e.g., an entire nanoparticle) and longer timescales (microseconds or more). CG simulations would be essential for studying:

The self-assembly of GL67, DOPE, and nucleic acids into nanoparticles.

The fusion of the lipoplex with an endosomal membrane, a critical step for cytoplasmic delivery.

In Silico Prediction of this compound Analogs with Enhanced Delivery Characteristics

In silico (computer-based) methods can be used to predict the properties of novel molecules before they are synthesized, saving significant time and resources. By modifying the core structure of GL67, it is possible to design analogs with potentially superior properties.

Table 2: Potential In Silico Modifications of the GL67 Scaffold and Predicted Outcomes

Structural ModificationTarget PropertyRationale
Spermine Headgroup Enhanced Buffering CapacityModifying the number or spacing of amine groups could improve the "proton sponge" effect, aiding endosomal escape.
Cholesterol Anchor Increased Membrane FluidityReplacing cholesterol with other sterols or lipid tails could alter how the lipid inserts into and destabilizes the endosomal membrane.
Carbamate Linker Improved BiodegradabilityIntroducing ester or other cleavable linkers could enhance the breakdown of the lipid inside the cell, reducing potential toxicity.
Overall Amphiphilicity Optimized Lipoplex StabilityBalancing the hydrophilic and hydrophobic portions is key to forming stable nanoparticles of an optimal size for cellular uptake.

These predictions would be based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, and computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Machine Learning and AI-driven Design of Novel Cationic Lipid Scaffolds

Data Curation: A large dataset of cationic lipids, including their structural features and experimentally determined transfection efficiencies and toxicities, would be assembled. While data on GL67 itself is limited, information from other spermine- and cholesterol-based lipids could be included.

Model Training: An ML model, such as a graph neural network or a random forest algorithm, would be trained on this dataset to learn the complex relationships between lipid structure and delivery performance.

Virtual Screening: The trained model would then be used to predict the efficacy of a vast virtual library of novel lipid structures based on the GL67 scaffold.

Generative Models: More advanced AI techniques, such as generative adversarial networks (GANs), could be employed to design entirely new cationic lipid scaffolds de novo, optimized for specific delivery tasks (e.g., targeting a specific cell type).

The application of these powerful computational tools holds the key to unlocking the full potential of lipid-based gene delivery systems, moving from serendipitous discovery to rational, predictive design. While the detailed computational story of this compound is yet to be written, the methodologies are in place to explore its molecular intricacies and to design the next generation of superior delivery vehicles.

Future Research Directions and Translational Perspectives for Gl67 Pentahydrochloride

Exploration of GL67 Pentahydrochloride in Emerging Gene Therapy and Vaccine Platforms (e.g., Cell-Specific Targeting)

The versatility of this compound as a nucleic acid carrier opens up avenues for its application in next-generation therapeutic platforms. A key area of future research lies in harnessing this compound for cell-specific targeting in gene therapy. The ability to deliver genetic material to specific cell types would significantly enhance the efficacy and safety of treatments for a wide range of genetic disorders.

One promising approach involves the modification of GL67-based liposomes with targeting ligands, such as antibodies or peptides, that recognize and bind to specific cell surface receptors. This strategy could enable the selective delivery of therapeutic genes to diseased cells while sparing healthy tissues. For instance, in cancer therapy, GL67 liposomes could be engineered to target tumor cells, delivering genes that induce apoptosis or inhibit cell proliferation.

Furthermore, the potential of this compound in the development of novel vaccine platforms warrants thorough investigation. Its ability to encapsulate and deliver nucleic acids makes it a suitable candidate for mRNA-based vaccines. These vaccines work by delivering mRNA encoding a specific antigen into host cells, which then produce the antigen and trigger an immune response. The efficiency of GL67 in cellular uptake could play a crucial role in the potency of such vaccines. Research in this area could focus on optimizing GL67 formulations to enhance the stability and translational efficiency of the encapsulated mRNA.

The exploration of GL67 in the context of advanced gene-editing technologies like CRISPR-Cas9 also presents a compelling research direction. The effective delivery of the CRISPR-Cas9 system, which includes the Cas9 protein and a guide RNA, is a major challenge. GL67-based nanoparticles could potentially be engineered to co-deliver these components, facilitating targeted genome editing for the treatment of genetic diseases.

Emerging Platform Potential Application of this compound Key Research Focus
Cell-Specific Gene TherapyTargeted delivery of therapeutic genes to specific cell types.Modification of GL67 liposomes with targeting ligands.
mRNA VaccinesDelivery of mRNA encoding viral or tumor antigens.Optimization of formulations for enhanced mRNA stability and expression.
CRISPR-Cas9 Gene EditingCo-delivery of Cas9 protein and guide RNA for targeted genome editing.Engineering of GL67 nanoparticles for efficient encapsulation and release of CRISPR components.

Development of High-Throughput Screening Assays for Identifying Optimized GL67 Derivatives and Formulations

To unlock the full therapeutic potential of this compound, it is crucial to optimize its structure and formulation. High-throughput screening (HTS) assays offer a powerful tool for rapidly evaluating a large number of GL67 derivatives and formulations to identify candidates with improved delivery efficiency and biocompatibility.

The development of novel GL67 derivatives could involve modifying its chemical structure to enhance its properties. For example, alterations to the spermine (B22157) headgroup or the cholesteryl anchor could impact its charge density, flexibility, and interaction with nucleic acids and cell membranes. HTS assays could be employed to screen a library of such derivatives for their ability to form stable complexes with nucleic acids and mediate efficient gene transfection in various cell lines.

In addition to structural modifications, the optimization of GL67-based formulations is critical. The composition of the liposomes, including the choice of helper lipids and the ratio of different components, can significantly influence their stability, particle size, and in vivo performance. HTS platforms can be utilized to screen a wide range of formulation parameters, allowing for the identification of optimal compositions for specific applications. For instance, an HTS assay could be designed to assess the efficiency of different GL67 formulations in delivering siRNA to lung cancer cells, a potential therapeutic application for this compound. mdpi.com

The data generated from these HTS assays can be used to establish structure-activity relationships, providing valuable insights into the design of next-generation cationic lipids for gene delivery. By systematically exploring the chemical and formulation space, researchers can identify GL67-based systems with superior performance, paving the way for their clinical translation.

Screening Approach Objective Parameters to be Optimized
Derivative Library ScreeningIdentify novel GL67 derivatives with enhanced performance.Chemical modifications to the spermine headgroup or cholesteryl anchor.
Formulation ScreeningOptimize the composition of GL67-based liposomes.Helper lipid composition, lipid ratios, particle size, and surface charge.

Integration into Advanced In Vitro and Ex Vivo Research Models for Disease Modeling

The integration of this compound into advanced in vitro and ex vivo research models is essential for preclinical evaluation and for gaining a deeper understanding of its therapeutic potential. These models, which more closely mimic the complexity of human tissues and diseases, can provide valuable insights into the efficacy and mechanism of action of GL67-based therapies.

Advanced in vitro models, such as three-dimensional (3D) organoids and spheroids, offer a more physiologically relevant environment for studying disease processes and testing new treatments. For example, patient-derived tumor organoids can be used to assess the ability of GL67-formulated anticancer drugs to penetrate solid tumors and induce cell death. The use of such models can help to bridge the gap between traditional 2D cell culture and in vivo animal studies, providing more predictive data on therapeutic efficacy.

Ex vivo gene therapy, a process that involves modifying a patient's cells outside the body and then reintroducing them, is another area where this compound could play a significant role. For instance, hematopoietic stem cells could be harvested from a patient with a genetic blood disorder, treated with a GL67-based formulation to deliver a corrected gene, and then infused back into the patient. The use of GL67 in this context could offer a safer and more efficient alternative to viral vectors for gene delivery.

The application of GL67 in these advanced models can facilitate the preclinical development of novel gene therapies and personalized medicine approaches. By evaluating the performance of GL67-based delivery systems in these more realistic settings, researchers can better predict their clinical outcomes and accelerate their translation to the clinic.

Research Model Application of this compound Potential Insights
3D Organoids/SpheroidsDelivery of therapeutic genes or drugs to disease models.Efficacy in a more physiologically relevant context, penetration into complex tissue structures.
Ex Vivo Gene TherapyModification of patient-derived cells for therapeutic purposes.Efficiency and safety of non-viral gene delivery for personalized medicine.

Q & A

Q. What quality control assays are critical for GL67 liposome batch consistency?

  • Methodological Answer :
  • Particle Size & PDI : DLS (acceptance criteria: PDI <0.3).
  • Zeta Potential : Electrophoretic light scattering (±5 mV batch-to-batch variation).
  • Encapsulation Efficiency : SYBR Gold fluorescence assay (post-dialysis).
  • Sterility : USP <71> bacterial endotoxin testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.